molecular formula C13H16BrNO3 B12475070 Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate

Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B12475070
M. Wt: 314.17 g/mol
InChI Key: FDURUGIATVZQHK-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials, such as amino acids or their derivatives.

    Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmaceutical intermediate.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Methyl (2S,4S)-4-(2-chloro-4-methylphenoxy)-2-pyrrolidinecarboxylate: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

Uniqueness

The presence of the bromine atom in Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H16BrNO3/c1-8-3-4-12(10(14)5-8)18-9-6-11(15-7-9)13(16)17-2/h3-5,9,11,15H,6-7H2,1-2H3/t9-,11-/m0/s1

InChI Key

FDURUGIATVZQHK-ONGXEEELSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Br

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.